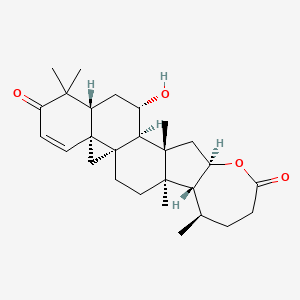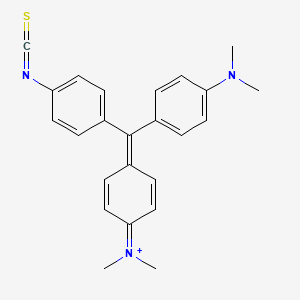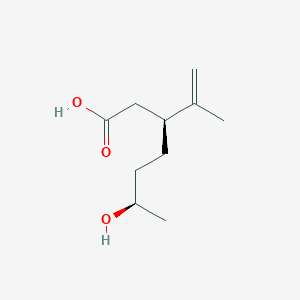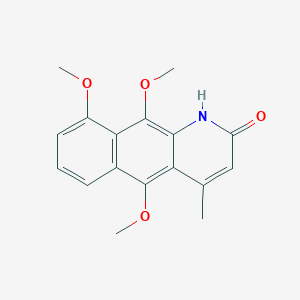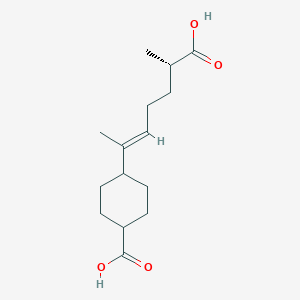
Hymenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hymenoic acid is a natural product found in Hymenochaete with data available.
Applications De Recherche Scientifique
DNA Polymerase λ Inhibition
Hymenoic acid, extracted from the fungus Hymenochaetaceae sp., has been identified as a specific inhibitor of DNA polymerase λ. Its unique inhibitory effect does not extend to other mammalian polymerases or DNA metabolic enzymes, suggesting a targeted mechanism of action. This selective inhibition could have implications in understanding DNA repair and replication processes (Nishida et al., 2008). Additionally, the successful synthesis of (S)-(+)-hymenoic acid has been reported, providing a pathway for its study and potential therapeutic applications (Takahashi et al., 2018).
Cancer Management Potential
While not directly related to hymenoic acid, studies on Hymenocardia acida, a shrub known for its medicinal properties, have shown notable anticancer activities. This suggests a broader range of bioactive compounds within related species that could be investigated for similar properties, potentially including hymenoic acid or its derivatives (Adedokun et al., 2022).
Traditional Medicine Applications
Although not specifically about hymenoic acid, research on plants from the same family, like Hymenocardia acida, reveals usage in traditional medicine for treating diseases like sickle cell anemia. This underscores the potential for hymenoic acid to be investigated for similar applications (Ibrahim et al., 2007).
Propriétés
Nom du produit |
Hymenoic acid |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-[(E,6S)-6-carboxyhept-2-en-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1 |
Clé InChI |
LTNNRLSIPOPBOC-AIPMOWSPSA-N |
SMILES isomérique |
C[C@@H](CC/C=C(\C)/C1CCC(CC1)C(=O)O)C(=O)O |
SMILES canonique |
CC(CCC=C(C)C1CCC(CC1)C(=O)O)C(=O)O |
Synonymes |
hymenoic acid trans-4-((1'E,5'S)-5'-carboxy-1'-methyl-1'-hexenyl)cyclohexanecarboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



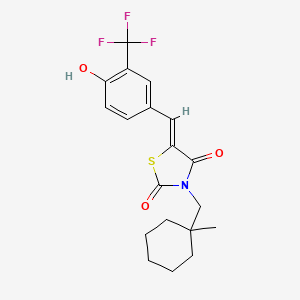
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)

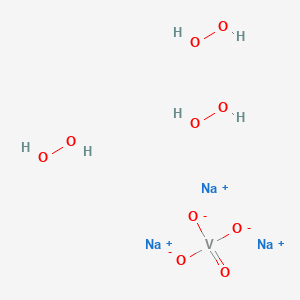
![(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1264368.png)
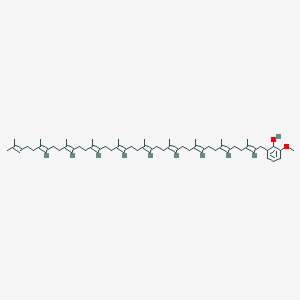
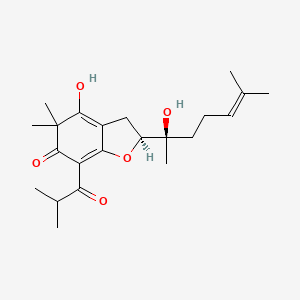
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)
